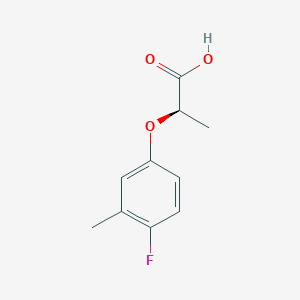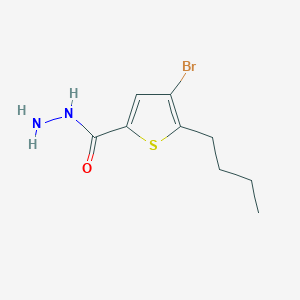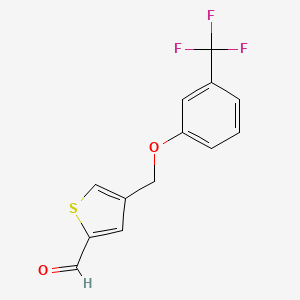
Vemurafenib-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vemurafenib-d7 is a deuterium-labeled derivative of Vemurafenib, a first-in-class, selective inhibitor of the B-RAF kinase. Vemurafenib is primarily used in the treatment of late-stage melanoma, particularly in patients with the BRAF V600E mutation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Vemurafenib, providing insights into its behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vemurafenib-d7 involves the incorporation of deuterium atoms into the Vemurafenib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize deuterium incorporation.
Purification: Using chromatographic techniques to purify the final product and ensure the desired deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Vemurafenib-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Vemurafenib-d7 is widely used in scientific research due to its labeled nature, which allows for detailed studies of its pharmacokinetics and metabolism. Key applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Vemurafenib.
Metabolic Pathway Analysis: Identifying metabolic intermediates and pathways.
Drug Interaction Studies: Investigating potential interactions with other drugs.
Biological Research: Studying the effects of Vemurafenib on cellular processes, such as autophagy and apoptosis.
Wirkmechanismus
Vemurafenib-d7 exerts its effects by selectively inhibiting the B-RAF kinase, particularly the BRAF V600E mutant. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, Vemurafenib induces cell cycle arrest and apoptosis in melanoma cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabrafenib: Another B-RAF inhibitor used in the treatment of melanoma.
Trametinib: A MEK inhibitor often used in combination with B-RAF inhibitors.
Sorafenib: A multi-kinase inhibitor with activity against B-RAF, among other targets.
Uniqueness of Vemurafenib-d7
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows researchers to track the compound more accurately in biological systems, leading to a better understanding of its behavior and interactions.
Eigenschaften
CAS-Nummer |
1365986-73-7 |
|---|---|
Molekularformel |
C23H18ClF2N3O3S |
Molekulargewicht |
497.0 g/mol |
IUPAC-Name |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2 |
InChI-Schlüssel |
GPXBXXGIAQBQNI-TXFBWYMTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Kanonische SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)






